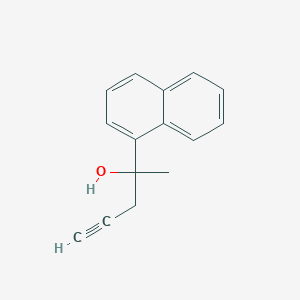

2-(1-Naphthyl)-4-pentyn-2-ol

Description

2-(1-Naphthyl)-4-pentyn-2-ol is a tertiary alcohol characterized by a 1-naphthyl group attached to a pentynol backbone (C₁₅H₁₄O). For example, Calindol, a naphthyl-containing compound, acts as a positive allosteric modulator of the CaR , hinting at possible biological relevance for this compound in receptor-targeted therapies.

Properties

Molecular Formula |

C15H14O |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-naphthalen-1-ylpent-4-yn-2-ol |

InChI |

InChI=1S/C15H14O/c1-3-11-15(2,16)14-10-6-8-12-7-4-5-9-13(12)14/h1,4-10,16H,11H2,2H3 |

InChI Key |

BFVJOXJXXCYHRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol (CAS: 85014-08-0)

- Structure : Features a trifluoromethoxy-substituted phenyl group instead of naphthyl.

- Molecular Weight : 244.21 g/mol (vs. ~220–230 g/mol estimated for 2-(1-Naphthyl)-4-pentyn-2-ol).

- Properties: The electron-withdrawing trifluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. However, its biological activity remains uncharacterized in the provided data .

(S)-1-(Phenylmethoxy)-4-penten-2-ol (CAS: 88981-35-5)

- Structure: Contains a phenylmethoxy group and a pentenol backbone (C=C instead of C≡C).

- Reactivity : The alkene group may undergo electrophilic additions, whereas the alkyne in this compound is prone to cycloadditions or oxidation.

- Applications : Synthesized via asymmetric catalysis, highlighting its utility in chiral synthesis .

Methyl-Substituted Pentenols and Pentynols

4-Methyl-4-penten-2-ol (CAS: 2004-67-3)

- Structure: Simpler methyl-substituted pentenol lacking aromatic groups.

- Physical Properties: Lower molecular weight (100.16 g/mol) and boiling point compared to naphthyl analogs. Limited biological data available .

2-Methyl-4-penten-2-ol (CAS: 624-97-5)

Key Research Findings and Implications

Naphthyl Groups Enhance Receptor Binding : The 1-naphthyl group in Calindol and Calhex 231 is critical for CaR modulation, suggesting analogous applications for this compound .

Alkyne vs. Alkene Reactivity : The alkyne in this compound may confer unique reactivity (e.g., click chemistry applications) compared to alkene-containing analogs .

Fluorinated Analogs : Trifluoromethoxy substitution improves metabolic stability but may reduce solubility due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.